N-benzyl-4-chloro-2-nitroaniline
CAS No.: 10066-18-9
Cat. No.: VC2342098
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10066-18-9 |
|---|---|
| Molecular Formula | C13H11ClN2O2 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | N-benzyl-4-chloro-2-nitroaniline |
| Standard InChI | InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
| Standard InChI Key | LTSBSRAZIKXNMH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Structural and Physical Properties
Chemical Identity
N-benzyl-4-chloro-2-nitroaniline is an aromatic compound with multiple functional groups positioned around a central aniline structure. The molecule contains a nitro group at the ortho position (C-2), a chlorine atom at the para position (C-4), and a benzyl substituent attached to the nitrogen of the aniline .
Table 1. Identification Data for N-benzyl-4-chloro-2-nitroaniline
| Parameter | Value |
|---|---|
| CAS Registry Number | 10066-18-9 |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | N-benzyl-4-chloro-2-nitroaniline |
| Other Names | Benzenemethanamine, N-(4-chloro-2-nitrophenyl)- |
| DSSTox Substance ID | DTXSID00386114 |
Structural Characteristics
The molecular structure features an aromatic ring with three key substituents arranged in a specific pattern that influences its reactivity :
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A nitro group (-NO₂) at position 2 (ortho)
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A chlorine atom at position 4 (para)
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A secondary amine (-NH-CH₂-Ph) with a benzyl group
This structural arrangement creates an electron distribution that impacts the compound's chemical behavior, particularly in reactions involving electron transfer or nucleophilic substitution .
Synthetic Methodologies
Regioselective Nitration Approach
One of the principal methods for synthesizing N-benzyl-4-chloro-2-nitroaniline involves the regioselective nitration of N-benzyl-4-chloroaniline. This approach utilizes tert-butyl nitrite (TBN) as a nitrating agent, offering advantages over traditional nitration methods that use harsh acidic conditions .
The reaction mechanism proceeds via:
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Initial formation of an N-nitroso intermediate
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Subsequent rearrangement to yield the ortho-nitrated product
Table 2. Key Reaction Parameters for TBN-Mediated Nitration
| Parameter | Optimized Condition |
|---|---|
| TBN Equivalents | 3.0 equiv |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | Acetonitrile |
| Typical Yield | 65-75% |
This method demonstrates high regioselectivity for ortho-position nitration, providing a more controlled approach than traditional mixed acid nitration systems .
Alternative Synthetic Route
An alternative approach involves the direct N-benzylation of 4-chloro-2-nitroaniline. This method utilizes:
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4-Chloro-2-nitroaniline as the starting material
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Benzyl bromide or benzyl chloride as the alkylating agent
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A base such as potassium carbonate or triethylamine
The reaction typically proceeds at temperatures between 60-80°C for 4-12 hours, with yields ranging from 70-85% after purification .
Chemical Reactivity
Reduction Reactions
The nitro group in N-benzyl-4-chloro-2-nitroaniline can undergo selective reduction under various conditions to yield the corresponding amine derivative. This transformation is particularly important for accessing versatile intermediates for further functionalization .
Table 3. Reduction Methods for Nitro Group Conversion
| Reducing System | Conditions | Product | Selectivity | Yield (%) |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, rt, 1-3 atm | Amino derivative | High | 85-95 |
| Zn/NH₄Cl | MeOH, 50°C | Amino derivative | Moderate | Variable (50-80) |
| NaBH₄/Starch-catalyst | H₂O:EtOH (1:1), rt | Amino derivative | High | ~90 |
The reduction of the nitro group presents an important synthetic handle for further derivatization while preserving the N-benzyl and chloro substituents .
N-Dealkylation Reactions
Under specific conditions, the N-benzyl group can be cleaved to regenerate the primary amine. This reaction is particularly useful for protective group strategies in multi-step syntheses .
Substitution Reactions
The chlorine atom at the para position serves as a reactive site for nucleophilic aromatic substitution reactions. Depending on the nucleophile employed, various derivatives can be accessed, including:
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Methoxy derivatives (using sodium methoxide)
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Amino derivatives (using ammonia or primary amines)
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Thiol derivatives (using thiolates)
These substitution reactions typically require elevated temperatures and/or activating conditions due to the moderate leaving group ability of the chlorine atom .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N-benzyl-4-chloro-2-nitroaniline exhibits characteristic signals that confirm its structure. Key resonances include:
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Aromatic protons from both the aniline and benzyl rings (δ 6.5-8.2 ppm)
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Benzyl methylene protons (δ ~4.5 ppm, singlet)
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N-H proton (δ ~8.0 ppm, broad singlet)
The ¹³C NMR spectrum shows distinct carbon resonances for the aromatic carbons, particularly those bearing the functional groups (nitro, chloro, and amino substituents) .
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups:
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N-H stretching (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3000-3100 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
These spectral features provide definitive confirmation of the structure and purity of the compound .
Applications in Materials Science
Liquid Crystal Technology
While N-benzyl-4-chloro-2-nitroaniline itself has limited direct applications in liquid crystal (LC) technology, structural analogs such as N-benzyl-2-methyl-4-nitroaniline (BNA) have demonstrated significant potential as dopants in nematic liquid crystal systems .
Research indicates that these nitroaniline derivatives can:
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Decrease the nematic-isotropic transition temperature (TNI) of LC mixtures
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Reduce the threshold voltage required for LC cell operation
Table 4. Comparative Electro-Optical Effects of Nitroaniline Derivatives in LC Systems
| Parameter | Effect in Pure LC | Effect with Nitroaniline Dopant | Improvement (%) |
|---|---|---|---|
| Fall Time (ms) | ~100 | ~20 | 80 |
| Threshold Voltage (V) | ~1.2 | ~0.9 | 25 |
| Rotational Viscosity | Standard | Reduced by 44% | 44 |
| Dielectric Anisotropy | Standard | Increased by 6-16% | 6-16 |
The structural similarity between BNA and N-benzyl-4-chloro-2-nitroaniline suggests potential parallel applications, with the chloro substituent potentially offering enhanced thermal stability and altered electronic properties .
Optical Applications
The extended conjugation and push-pull electronic system created by the electron-withdrawing nitro group and the electron-donating amine function makes N-benzyl-4-chloro-2-nitroaniline a candidate for applications in:
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Nonlinear optical materials
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Chromophore development
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Photoreactive systems
The chloro substituent introduces additional electronic effects that can be exploited for fine-tuning optical properties .
Toxicological Considerations
Metabolism and Toxicokinetics
4-Chloro-2-nitroaniline demonstrates:
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Rapid absorption following oral administration
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Distribution primarily to kidneys and bladder
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Metabolism via nitro group reduction pathways
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Excretion primarily through urine (>70%) as sulfate conjugates
The primary metabolic pathways likely involve:
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Reduction of the nitro group to form nitroso-, hydroxylamine, and amine derivatives
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Phase II conjugation reactions (sulfation, glucuronidation)
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Potential N-dealkylation of the benzyl group
These metabolic transformations can generate reactive intermediates with potential toxicological implications .
Structural Alerts
The molecular structure of N-benzyl-4-chloro-2-nitroaniline contains elements that raise toxicological concerns:
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The nitro group can undergo reduction to form potentially reactive intermediates
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The aromatic amine functionality presents potential for bioactivation
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The chloro substituent may contribute to environmental persistence
These structural features suggest that appropriate precautions should be observed in handling and disposal of this compound .
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of N-benzyl-4-chloro-2-nitroaniline have been synthesized and studied, with variations in substituent patterns:
Table 5. Structural Analogs of N-benzyl-4-chloro-2-nitroaniline
| Compound | Variation from Parent | CAS Number | Molecular Weight |
|---|---|---|---|
| N-Benzyl-4-methyl-2-nitroaniline | CH₃ instead of Cl at C-4 | 22019-66-5 | 242.27 g/mol |
| N-Benzyl-4-methoxy-2-nitroaniline | OCH₃ instead of Cl at C-4 | 97-32-5 | 258.27 g/mol |
| N-Benzyl-4-chloro-5-methyl-2-nitroaniline | Additional CH₃ at C-5 | 5098-21-5 | 276.72 g/mol |
| N-Benzyl-4-chloro-2-(phenylselanyl)aniline | PhSe instead of NO₂ at C-2 | 62336-71-4 | 372.80 g/mol |
These structural variations provide opportunities to establish structure-activity relationships and optimize properties for specific applications .
Comparative Properties
The properties of these structural analogs vary systematically based on the electronic and steric effects of the substituents:
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Electron-donating groups (methyl, methoxy) increase electron density in the aromatic ring
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Electron-withdrawing groups (nitro, chloro) decrease electron density
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Substituent position affects the distribution of electron density and reactivity patterns
These structure-property relationships guide the design and selection of specific compounds for targeted applications .
Research Trends and Future Directions
Synthetic Methodologies
Current research in nitroaniline chemistry focuses on developing:
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More selective and environmentally benign nitration methods
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Catalytic approaches for functionalization reactions
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One-pot multi-step transformations to streamline synthesis
These methodological advances aim to improve efficiency and sustainability in the production of functionalized nitroanilines .
Material Science Applications
Emerging applications for nitroaniline derivatives include:
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Advanced electronic materials with tailored properties
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Novel display technologies with improved response characteristics
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Photovoltaic materials exploiting push-pull electronic systems
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Sensors and detection systems based on specific molecular interactions
The versatile reactivity profile of N-benzyl-4-chloro-2-nitroaniline positions it as a potential candidate for these evolving technological applications .
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